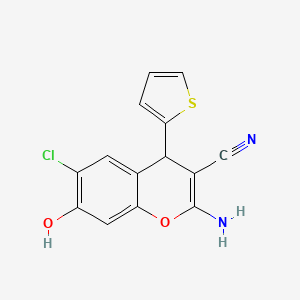![molecular formula C21H34N2O3S B6077213 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6077213.png)
1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol, also known as carvedilol, is a beta-blocker drug used in the treatment of various cardiovascular diseases. It was first developed in the 1980s by the pharmaceutical company Searle and was approved by the FDA in 1995. Carvedilol is a non-selective beta-blocker that also has alpha-blocking properties, making it a unique drug in its class.
作用機序
Carvedilol works by blocking the beta-1 and beta-2 adrenergic receptors, which reduces the heart rate and contractility of the heart. It also blocks the alpha-1 adrenergic receptors, which causes vasodilation and reduces peripheral resistance. In addition, 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol has antioxidant properties and can scavenge free radicals, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the cardiovascular system. It reduces heart rate, contractility, and blood pressure, which can improve left ventricular function and reduce the risk of heart failure. It also improves endothelial function and reduces oxidative stress, which may contribute to its cardioprotective effects. In addition, 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol has been shown to reduce the risk of arrhythmias and sudden cardiac death.
実験室実験の利点と制限
Carvedilol has several advantages as a drug for laboratory experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also widely available and relatively inexpensive. However, there are some limitations to using 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol in laboratory experiments. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. In addition, it can have off-target effects on other receptors, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol. One area of interest is the potential for 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol to prevent or delay the onset of heart failure in patients with hypertension or other risk factors. Another area of interest is the use of 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol in combination with other drugs for the treatment of cardiovascular disease. In addition, there is interest in exploring the potential of 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol for the treatment of other diseases such as Parkinson's disease and Alzheimer's disease, where it may have neuroprotective effects. Finally, there is interest in developing new formulations of 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol that may have improved pharmacokinetic properties or target-specific delivery.
Conclusion:
Carvedilol is a beta-blocker drug that has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases. It has a well-established mechanism of action and has been shown to improve left ventricular function, reduce mortality, and improve symptoms in patients with heart failure. Carvedilol also has antioxidant properties and can scavenge free radicals, which may contribute to its cardioprotective effects. While there are some limitations to using 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol in laboratory experiments, it remains a valuable tool for researchers studying cardiovascular disease and other related conditions.
合成法
Carvedilol can be synthesized in a multi-step process starting from 3-bromo-4'-methoxyacetophenone. The first step involves the reaction of 3-bromo-4'-methoxyacetophenone with 1-azepanylmethylamine to form 1-(4-methoxyphenyl)-2-(1-azepanyl)ethanone. This intermediate is then reacted with 3-(4-thiomorpholinyl)-1-propanol to form 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol, which is the final product.
科学的研究の応用
Carvedilol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases such as heart failure, hypertension, and myocardial infarction. It has been shown to improve left ventricular function, reduce mortality, and improve symptoms in patients with heart failure. Carvedilol has also been used in the treatment of hypertension, where it has been shown to reduce blood pressure and improve endothelial function. In addition, 1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol has been studied for its potential to reduce the risk of myocardial infarction in patients with left ventricular dysfunction.
特性
IUPAC Name |
1-[4-(azepan-1-ylmethyl)-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-25-21-14-18(15-22-8-4-2-3-5-9-22)6-7-20(21)26-17-19(24)16-23-10-12-27-13-11-23/h6-7,14,19,24H,2-5,8-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPYTAYOQQFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCCC2)OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azepan-1-ylmethyl)-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-indol-2-yl)phenyl]-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6077138.png)

![1-[3-(7-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propyl]piperidine-3-carboxamide](/img/structure/B6077144.png)

![ethyl 1-ethyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6077174.png)
![1-{4-[(3-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6077181.png)
![2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol](/img/structure/B6077184.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B6077189.png)
![2-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6077191.png)
![methyl N-acetyl-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B6077199.png)

![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)